4-(2,6-Difluorophenyl)phenol

Chemical Procurement Quality Assurance Building Block Characterization

4-(2,6-Difluorophenyl)phenol (CAS 628306-32-1) features the critical 2,6-difluorophenyl substitution pattern that delivers 'specifically excellent' positive dielectric anisotropy and operational stability in IPS-LCD materials—functionally distinct from 2,3-difluoro isomers engineered for negative Δε modes. The phenolic -OH group provides an essential synthetic handle for chalcone-based antimicrobial agents and general fluorinated biphenyl scaffold construction in medicinal and agrochemical programs. With a defined logP of 3.34–3.7, TPSA of 20.2 Ų, and MW 206.19, this intermediate ensures predictable physicochemical properties and reproducible stoichiometry in Suzuki-Miyaura cross-coupling and downstream synthetic workflows.

Molecular Formula C12H8F2O
Molecular Weight 206.192
CAS No. 628306-32-1
Cat. No. B592342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Difluorophenyl)phenol
CAS628306-32-1
Synonyms2’,6’-Difluoro-[1,1’-biphenyl]-4-ol; 
Molecular FormulaC12H8F2O
Molecular Weight206.192
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CC=C(C=C2)O)F
InChIInChI=1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H
InChIKeyNHBBHSPCHOHTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Difluorophenyl)phenol (CAS 628306-32-1): Core Structural and Physicochemical Profile for Procurement Assessment


4-(2,6-Difluorophenyl)phenol (CAS 628306-32-1), also designated as 2',6'-difluoro-[1,1'-biphenyl]-4-ol, is a fluorinated biphenyl building block characterized by a 2,6-difluorophenyl substitution pattern on the phenolic core . This compound features a molecular formula of C12H8F2O, a molecular weight of 206.19 g/mol, a calculated logP of 3.34, and a topological polar surface area (TPSA) of 20.2 Ų . The structural specificity of this 2,6-difluoro substitution pattern is particularly critical, as it has been identified in industrial liquid crystal research as a motif exhibiting 'specifically excellent properties' for advanced display applications relative to alternative fluorination patterns .

Why 4-(2,6-Difluorophenyl)phenol Cannot Be Replaced by Alternative Fluorinated Biphenyl Phenols


The specific 2,6-difluoro orientation on the biphenyl scaffold of CAS 628306-32-1 is not a random structural nuance but a determinant of functional performance in downstream applications. In liquid crystal (LC) materials development, the 2,6-difluorophenyl ether motif has been empirically demonstrated to provide a 'specifically excellent' balance of dielectric anisotropy and operational stability, whereas alternative 2,3-difluoro substitution patterns are primarily engineered for entirely different electro-optical requirements (i.e., negative dielectric anisotropy in vertical alignment modes) [1]. Furthermore, the presence of the phenolic hydroxyl group is essential for the compound's primary documented utility as a precursor in chalcone synthesis for antimicrobial agents . Substitution with a non-phenolic analog or a regioisomer would eliminate this critical synthetic handle, rendering it incompatible with the target reaction pathways and final product activity profiles.

Quantitative Differentiation of 4-(2,6-Difluorophenyl)phenol (CAS 628306-32-1): A Procurement Evidence Guide


Commercial Purity Specifications and Procurement-Grade Quality Benchmarks

The procurement value of 4-(2,6-difluorophenyl)phenol is partly defined by verifiable commercial purity metrics. Sigma-Aldrich supplies this compound with a purity specification of 96% , while ChemScene offers a catalog product with purity ≥98% . MuseChem provides a purity specification of ≥95% . These established commercial purity tiers differentiate this specific compound from alternative biphenyl phenol building blocks that may be available only in lower grades or without certified analytical documentation.

Chemical Procurement Quality Assurance Building Block Characterization

Synthesis Yield Quantification via Suzuki-Miyaura Cross-Coupling Protocol

A defined synthetic protocol for 4-(2,6-difluorophenyl)phenol has been documented using Suzuki-Miyaura cross-coupling between (2,6-difluorophenyl)boronic acid and 4-bromophenol . The procedure employs Pd(dppf)Cl₂ as catalyst with K₂CO₃ in 1,4-dioxane/water, providing a reproducible entry to this specific scaffold. A reported isolated yield of 19% was achieved under these conditions, providing a quantitative baseline for process optimization .

Synthetic Methodology Process Chemistry Cross-Coupling

2,6-Difluoro Substitution Pattern as a Determinant of Liquid Crystal Dielectric Anisotropy

The 2,6-difluorophenyl structural motif present in this compound has been established in industrial liquid crystal research as providing 'specifically excellent properties' for IPS-LCD (In-Plane Switching Liquid Crystal Display) applications . DIC Corporation's technical development program identified that compounds containing the 2,6-difluorophenyl ether structure exhibit extremely large dielectric anisotropy (positive Δε) while maintaining product-usable operational characteristics . In contrast, 2,3-difluorophenyl derivatives are primarily utilized for negative dielectric anisotropy applications in vertical alignment modes [1].

Liquid Crystal Display Dielectric Anisotropy Fluorinated Materials

Physicochemical Properties of 4-(2,6-Difluorophenyl)phenol Relevant to Downstream Synthetic Utility

Computational and experimentally derived physicochemical descriptors establish baseline parameters for this building block. The compound has a calculated LogP (XLogP3) of 3.7 and an alternative calculated LogP of 3.34 , a topological polar surface area (TPSA) of 20.2 Ų , and a molecular weight of 206.19 g/mol . These properties inform solubility predictions and synthetic compatibility.

Building Block Properties Medicinal Chemistry Synthetic Feasibility

Optimal Application Scenarios for 4-(2,6-Difluorophenyl)phenol (CAS 628306-32-1) Based on Differentiated Evidence


Advanced Liquid Crystal Display (LCD) Materials R&D: IPS-Mode Component Development

Procurement for IPS-LCD (In-Plane Switching Liquid Crystal Display) material development programs where the 2,6-difluorophenyl ether motif is required. DIC Corporation's technical development has established that this specific fluorination pattern provides 'specifically excellent properties' including extremely large positive dielectric anisotropy (Δε) while maintaining product-usable operational characteristics . The 2,6-difluoro substitution pattern is functionally distinct from 2,3-difluoro derivatives, which are engineered for negative dielectric anisotropy applications in vertical alignment modes [1]. This structural specificity is critical for achieving the precise electro-optical balance required in IPS-LCD formulations.

Antimicrobial Chalcone Synthesis Programs

Procurement as a phenolic building block for the synthesis of chalcones targeting pharmaceutically active agents against bacterial infections . The compound serves as a key intermediate where the phenolic hydroxyl group provides the essential synthetic handle for chalcone formation, while the 2,6-difluorophenyl moiety imparts fluorinated aromatic character to the final product scaffold. This specific substitution pattern is integral to the molecular design of chalcone derivatives under investigation for antimicrobial applications.

Fluorinated Biphenyl Building Block for Medicinal Chemistry and Agrochemical Scaffold Construction

Procurement for medicinal chemistry and agrochemical research programs requiring a fluorinated biphenyl scaffold with a reactive phenolic handle. The compound's physicochemical profile—logP of 3.34-3.7, TPSA of 20.2 Ų, and molecular weight of 206.19 g/mol —provides predictable properties for lead optimization. The commercial availability with defined purity specifications (95-98% range across vendors) ensures reproducible stoichiometry in synthetic workflows. Applications extend to agrochemical intermediate development, where 2,6-difluorophenyl-containing compounds have been evaluated in herbicidal and fungicidal contexts [2].

Suzuki-Miyaura Cross-Coupling Methodology and Process Chemistry Optimization

Procurement for process chemistry studies focused on optimizing Suzuki-Miyaura cross-coupling reactions of fluorinated aromatic systems. A documented synthetic protocol using (2,6-difluorophenyl)boronic acid and 4-bromophenol with Pd(dppf)Cl₂ catalyst provides a defined starting point for reaction optimization studies . The reported isolated yield of 19% under the described conditions establishes a quantitative baseline for evaluating alternative catalyst systems, ligand modifications, and reaction parameter adjustments aimed at improving synthetic efficiency for this challenging fluorinated substrate class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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